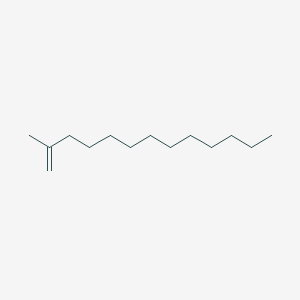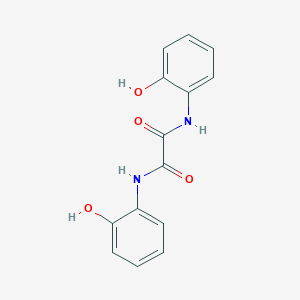
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds. It is commonly used in scientific research applications, especially in the field of organic chemistry. This compound is known for its unique properties, which make it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane has several scientific research applications. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. This compound is also used as a cross-coupling reagent in the synthesis of biologically active compounds. Additionally, 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is used in the preparation of organosilicon compounds, which have various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is not fully understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It also acts as a reducing agent in some reactions. The unique properties of this compound make it a valuable tool for researchers who are studying the mechanisms of various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a safe compound to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane in laboratory experiments is its unique properties. This compound is a valuable tool for researchers who are studying the mechanisms of various chemical reactions. Additionally, it has low toxicity, making it safe to use in laboratory experiments. However, one of the limitations of using this compound is its cost. It is an expensive reagent, which may limit its use in some laboratories.
Orientations Futures
There are several future directions for research on 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane. One area of research is the synthesis of new organosilicon compounds using this compound as a reagent. Additionally, researchers can explore the use of this compound in the synthesis of biologically active compounds. Another area of research is the study of the mechanisms of various chemical reactions using 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as a tool. Finally, researchers can explore the use of this compound in various industrial applications, such as the production of advanced materials.
Conclusion
In conclusion, 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a valuable tool for researchers in various fields. Its unique properties make it a valuable reagent for the synthesis of various organic compounds. Additionally, it is a safe compound to use in laboratory experiments. While there is limited research on the biochemical and physiological effects of this compound, it has been shown to have low toxicity. Finally, there are several future directions for research on 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane, including the synthesis of new organosilicon compounds and the study of the mechanisms of various chemical reactions.
Méthodes De Synthèse
The synthesis of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of dimethylchlorosilane with methanol in the presence of a catalyst such as aluminum chloride. The reaction produces 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as the main product. Another method of synthesis involves the reaction of tetramethyldisiloxane with methanol in the presence of a catalyst such as sulfuric acid. This method also produces 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as the main product.
Propriétés
Numéro CAS |
18107-32-9 |
|---|---|
Nom du produit |
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane |
Formule moléculaire |
C6H18O4Si2 |
Poids moléculaire |
210.37 g/mol |
Nom IUPAC |
[dimethoxy(methyl)silyl]-dimethoxy-methylsilane |
InChI |
InChI=1S/C6H18O4Si2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-6H3 |
Clé InChI |
BOXVSHDJQLZMFJ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)[Si](C)(OC)OC |
SMILES canonique |
CO[Si](C)(OC)[Si](C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



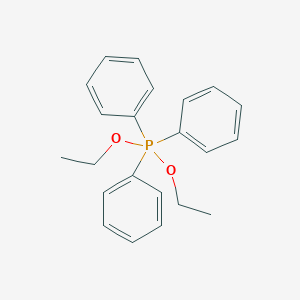
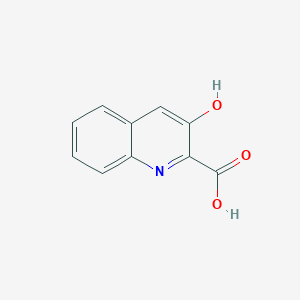
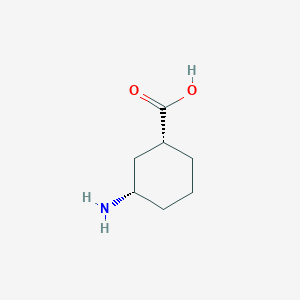
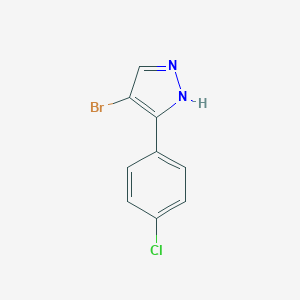
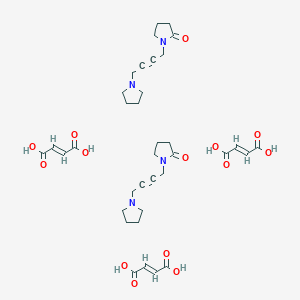

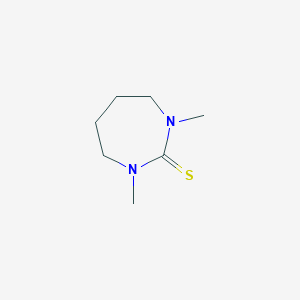
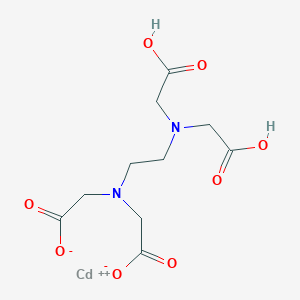
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

